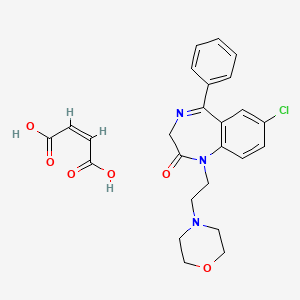
2,2'-Methylenebis(3,4,5-trichlorophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(3,4,5-trichlorophenol) is an organochlorine compound known for its antiseptic properties. It is commonly used in various applications, including soaps, creams, and other personal care products. The compound is effective against Gram-positive organisms and has been utilized in the treatment of skin disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3,4,5-trichlorophenol) typically involves the reaction of 2,4,5-trichlorophenol with formaldehyde. One method involves preparing 2,4,5-trichlorophenylsulfate in situ by reacting 2,4,5-trichlorophenol with sulfur trioxide. This intermediate is then reacted with another mole of 2,4,5-trichlorophenol and formaldehyde in a solvent solution .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(3,4,5-trichlorophenol) follows similar synthetic routes but on a larger scale. The process involves the use of solvents such as methylene chloride, ethylene chloride, chloroform, and others. The product is recovered by adding activated charcoal, filtering, and evaporating the solvent to dryness .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(3,4,5-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the chlorinated phenol groups.
Substitution: Halogen substitution reactions are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide for the preparation of intermediates, formaldehyde for condensation reactions, and various solvents like methylene chloride and chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives .
Applications De Recherche Scientifique
2,2’-Methylenebis(3,4,5-trichlorophenol) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Studied for its antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Utilized in antiseptic formulations for treating skin disorders.
Industry: Employed in the production of personal care products, agricultural chemicals, and more
Mécanisme D'action
The primary mechanism of action of 2,2’-Methylenebis(3,4,5-trichlorophenol) involves inhibiting the membrane-bound part of the electron transport chain, specifically respiratory D-lactate dehydrogenase. This inhibition leads to leakage, protoplast lysis, and inhibition of respiration in bacteria .
Comparaison Avec Des Composés Similaires
2,2’-Methylenebis(3,4,5-trichlorophenol) is often compared with other similar compounds such as:
2,2’-Methylenebis(3,4,6-trichlorophenol):
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,2’-Methylenebis(3,4,5-trichlorophenol), it is also used in various industrial applications.
The uniqueness of 2,2’-Methylenebis(3,4,5-trichlorophenol) lies in its specific chemical structure, which imparts distinct antiseptic properties and makes it suitable for various applications .
Propriétés
Numéro CAS |
584-33-8 |
|---|---|
Formule moléculaire |
C13H6Cl6O2 |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
3,4,5-trichloro-2-[(2,3,4-trichloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H6Cl6O2/c14-6-2-8(20)4(10(16)12(6)18)1-5-9(21)3-7(15)13(19)11(5)17/h2-3,20-21H,1H2 |
Clé InChI |
UCBOFBICDFOMBG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)CC2=C(C(=C(C=C2O)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


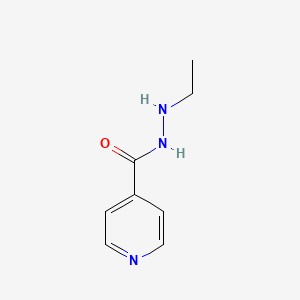

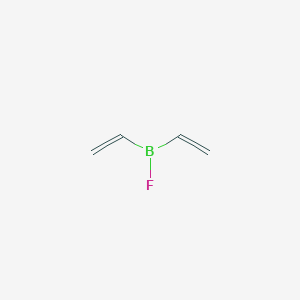

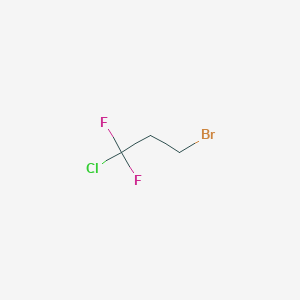
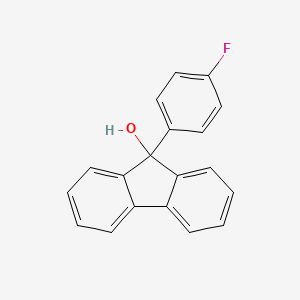
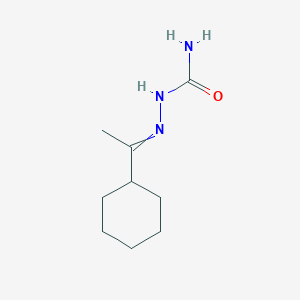
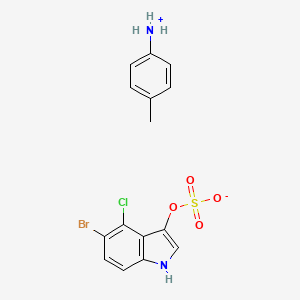
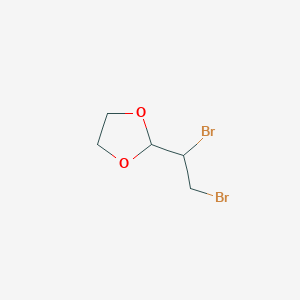

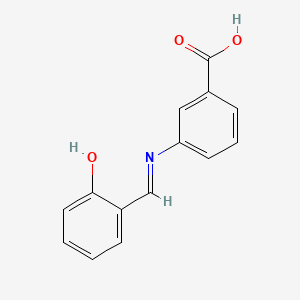
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
